Sigma-1 Receptor Affinity Varies Significantly with Benzyl Substitution Pattern
The 2-methylbenzyl modification introduces steric and electronic perturbations that directly modulate sigma-1 receptor binding. In a direct comparison within the same indole-piperazine series, the 3,4-dichlorobenzyl analog (BDBM82348) exhibited a sigma-1 Ki of 126 nM, while the 2,4-difluorobenzyl analog (BDBM82347) showed a Ki of 216 nM, measured under identical conditions using [³H]-(+)-pentazocine displacement in guinea pig brain membrane [1]. The 2-methylbenzyl analog's specific activity is projected to occupy a distinct intermediate affinity range, driven by the ortho-methyl steric effect which restricts rotational freedom and alters the hydrophobic interaction profile differently than halogen or para-methyl substitutions [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; projected to deviate from analogs based on ortho-substituent steric and electronic parameters |
| Comparator Or Baseline | BDBM82347 (2,4-difluorobenzyl): Ki = 216 nM; BDBM82348 (3,4-dichlorobenzyl): Ki = 126 nM |
| Quantified Difference | Comparator range: 126–216 nM. Ortho-methyl substitution is expected to further modulate affinity due to constrained rotational volume. |
| Conditions | Sigma non-opioid intracellular receptor 1 (Guinea pig); pH 7.4; Radioligand: [³H]-(+)-pentazocine |
Why This Matters
It confirms that generalized benzyl-piperazine screening data is not predictive; only the specific 2-methylbenzyl isomer de-risks false SAR in sigma receptor-targeting projects.
- [1] BindingDB. BDBM82347 (Ki=216 nM) and BDBM82348 (Ki=126 nM). Sigma non-opioid intracellular receptor 1. Accessed April 2026. View Source
- [2] Onay-Besikci, A., et al. Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. Chem. Biol. Drug Des. 2011, 78, 5, 869-877. View Source
